molecular formula H5NaO3PS2 B1496687 CID 133108898

CID 133108898

Cat. No.: B1496687
M. Wt: 171.14 g/mol
InChI Key: OGNQFDCATKDKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 133108898 (PubChem Compound Identifier 133108898) is a chemical compound whose structural and functional properties are under investigation. Figure 1 in provides its chemical structure, mass spectrum, and chromatographic profile, indicating a molecular framework that may include aromatic or heterocyclic components. Analytical data from vacuum distillation (D) further suggest it exists in multiple fractions, implying variability in boiling points or polarity.

Properties

Molecular Formula

H5NaO3PS2

Molecular Weight

171.14 g/mol

InChI

InChI=1S/Na.H3O2PS2.H2O/c;1-3(2,4)5;/h;(H3,1,2,4,5);1H2

InChI Key

OGNQFDCATKDKOX-UHFFFAOYSA-N

Canonical SMILES

O.OP(=S)(O)S.[Na]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

  • Oscillatoxin Derivatives () : CID 133108898 shares structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546), which are macrocyclic polyketides. These compounds differ in substituents such as methyl groups (e.g., 30-methyl-oscillatoxin D, CID 185389) but retain a core lactone ring system. Such structural variations influence bioactivity and stability .
  • Boronic Acid Analogues (): Compounds like (3-Bromo-5-chlorophenyl)boronic acid (PubChem ID 53216313) exhibit functional similarity in their use as intermediates in Suzuki-Miyaura cross-coupling reactions.

Pharmacologically Relevant Compounds

  • Nrf2 Inhibitors (): CID 46907796 (ChEMBL 1724922) and its analogues inhibit the Nrf2 pathway, a target in cancer therapy.

Physicochemical and Pharmacokinetic Properties

Table 1 compares key properties of this compound with structurally or functionally related compounds.

Property This compound Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic Acid (CID 53216313)
Molecular Formula Not explicitly stated C₃₃H₄₈O₈ C₆H₅BBrClO₂
Molecular Weight Inferred from GC-MS 596.7 g/mol 235.27 g/mol
LogP (Predicted) Likely polar (C) 4.2 (XLOGP3) 2.15 (XLOGP3)
Solubility Volatile fractions Low (macrocycles) 0.24 mg/mL (ESOL)
BBB Permeability Unreported No Yes
Pharmacological Role Undetermined Cytotoxic agent Synthetic intermediate

Sources:

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